molecular formula C26H20FN3O2S B2963486 N-(2-FLUOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE CAS No. 872205-75-9

N-(2-FLUOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2963486
CAS No.: 872205-75-9
M. Wt: 457.52
InChI Key: PDTLWDPGMPTXHF-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound with the molecular formula C26H20FN3O2S and a molecular weight of 457.52 g/mol . This chromeno[2,3-d]pyrimidine derivative features a complex polyheterocyclic core structure, incorporating a thioether-linked acetamide chain and a 2-fluorophenyl group. The specific physicochemical properties, mechanism of action, and biological activity profile of this compound are areas of active investigation. Compounds within this structural class are often of significant interest in medicinal chemistry and pharmaceutical research for exploring novel therapeutic targets . Researchers are encouraged to utilize this compound to investigate its potential interactions and applications in a laboratory setting. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2S/c1-16-10-12-17(13-11-16)24-29-25-19(14-18-6-2-5-9-22(18)32-25)26(30-24)33-15-23(31)28-21-8-4-3-7-20(21)27/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTLWDPGMPTXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Fluorophenyl)-2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical structure of N-(2-Fluorophenyl)-2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}acetamide can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FN₃OS
  • Molecular Weight : 337.42 g/mol

This compound features a fluorophenyl moiety, a chromeno-pyrimidine core, and a sulfanyl group, which may contribute to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-Fluorophenyl)-2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}acetamide exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). The half-maximal effective concentration (EC50) values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency in some cases .

The mechanism through which N-(2-Fluorophenyl)-2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}acetamide exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific kinases involved in tumor proliferation. For example, the inhibition of ERK1/2 signaling pathways has been linked to the antiproliferative effects observed in vitro .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. Modifications in the phenyl and pyrimidine rings can significantly influence biological activity:

ModificationEffect on Activity
Fluorine substitutionIncreased cytotoxicity against cancer cells
Methyl groupsEnhanced lipophilicity and cell membrane permeability

Research indicates that the presence of electron-withdrawing groups like fluorine can enhance the biological activity by improving binding affinity to target proteins involved in cancer progression.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several derivatives of chromeno-pyrimidines, including those structurally related to N-(2-Fluorophenyl)-2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}acetamide. The results showed:

  • MCF-7 Cell Line : Compounds exhibited EC50 values ranging from 8.0 μM to 12.5 μM.
  • Mechanism : Induction of apoptosis was confirmed through caspase activation assays.

Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that administration of related compounds led to tumor regression in xenograft models. These findings suggest potential for further development into therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Chromeno[2,3-d]Pyrimidine Derivatives

Compound 1 : N-(2-Chlorophenyl)-2-[[9-Methyl-2-(4-Methylphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-Yl]Sulfanyl]Acetamide
  • Key Differences : The 2-fluorophenyl group in the target compound is replaced with a 2-chlorophenyl group.
  • Impact : Chlorine (Cl) has a larger atomic radius and higher electronegativity than fluorine (F), which may alter steric interactions and electronic properties. The molecular weight increases slightly (488.0 g/mol vs. inferred ~480 g/mol for the target), and the XLogP3 value (6.8) suggests higher lipophilicity compared to the fluorinated analog .
Compound 2 : N-(2,4-Difluorophenyl)-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide
  • Key Differences: The chromeno[2,3-d]pyrimidine core is replaced with a triazole-pyridine system, and the phenyl group is difluorinated.
  • Difluorination may enhance solubility but decrease metabolic stability compared to mono-fluorination .

Heterocyclic Core Substitutions

Compound 3 : N-(2-Fluorophenyl)-2-{[4-Methyl-5-(4-Methylphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide
  • Key Differences: Chromeno[2,3-d]pyrimidine is replaced with a 1,2,4-triazole ring.

Data Table: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) XLogP3 Potential Bioactivity
Target Compound Chromeno[2,3-d]pyrimidine 2-Fluorophenyl, 4-methylphenyl ~480 (inferred) ~6.5 Kinase inhibition (hypothesized)
N-(2-Chlorophenyl)-... (Compound 1) Chromeno[2,3-d]pyrimidine 2-Chlorophenyl, 4-methylphenyl 488.0 6.8 Not reported
N-(2,4-Difluorophenyl)-... (Compound 2) 1,2,4-Triazole-pyridine 2,4-Difluorophenyl, pyridinyl Not reported Not reported Orco agonism (analogous to VUAA-1 )
N-(2-Fluorophenyl)-... (Compound 3) 1,2,4-Triazole 2-Fluorophenyl, 4-methylphenyl Not reported Not reported Enzyme inhibition (similar to oxadiazole derivatives )

Research Findings and Functional Implications

Halogen Effects : Fluorine substitution (target compound) typically improves metabolic stability and bioavailability compared to chlorine (Compound 1) . However, chlorine may enhance target binding due to its larger size and polarizability.

Core Heterocycles: Chromeno[2,3-d]pyrimidine derivatives (target, Compound 1) are more likely to exhibit kinase inhibition due to planar stacking with ATP-binding pockets, whereas triazole analogs (Compounds 2, 3) may target enzymes like Orco receptors or oxidoreductases .

Substituent Position : The 4-methylphenyl group in the target compound likely enhances hydrophobic interactions in binding pockets, a feature absent in pyridine-substituted analogs (Compound 2) .

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